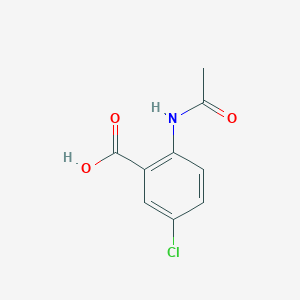

2-Acetamido-5-chlorobenzoic acid

Description

Context and Significance in Contemporary Research

In modern chemical research, 2-Acetamido-5-chlorobenzoic acid is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. patsnap.com Its structural features, including the carboxylic acid, amide, and chloro functional groups, provide multiple reaction sites for further chemical modifications.

Detailed research findings have highlighted its role as a key intermediate in the synthesis of novel compounds with potential biological activities. For instance, it is used in the preparation of disease-modifying antirheumatic drugs (DMARDs). chemicalbook.com Additionally, it serves as a precursor for the synthesis of 6-chloro-3H-quinazolin-4-one. chemicalbook.com The compound is also a known metabolite of the pesticide Chlordimeform. chemicalbook.com

The synthesis of this compound itself can be achieved through various methods. One common route involves the acetylation of 2-amino-5-chlorobenzoic acid. prepchem.com The starting material, 2-amino-5-chlorobenzoic acid, can be prepared by the reduction of 5-chloro-2-nitrobenzoic acid using a catalyst like Raney nickel under a hydrogen atmosphere. chemicalbook.com Another preparative method involves the chlorination of anthranilic acid using sulfuryl chloride in ether. prepchem.com

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 5202-87-9 |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Appearance | Pale-yellow to Yellow-brown Solid |

| Storage Temperature | 2-8°C |

This table contains data from various sources. bldpharm.comsigmaaldrich.com

Historical Perspective of Related Benzoic Acid Derivatives in Research

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century when benzoic acid was first isolated by the dry distillation of gum benzoin. chemeurope.comwikipedia.org The structural elucidation of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 was a landmark achievement in organic chemistry. chemeurope.comwikipedia.org In 1875, the antifungal properties of benzoic acid were discovered by Salkowski, leading to its use as a food preservative. chemeurope.comymerdigital.com

The initial industrial production of benzoic acid involved the hydrolysis of benzotrichloride, which often resulted in chlorinated benzoic acid derivatives as byproducts. chemeurope.comnewworldencyclopedia.org Today, the primary commercial method is the partial oxidation of toluene (B28343). chemeurope.comnewworldencyclopedia.org

Benzoic acid derivatives have played a pivotal role in the development of pharmaceuticals. A prominent example is salicylic (B10762653) acid, a hydroxylated benzoic acid derivative, which led to the synthesis of acetylsalicylic acid (aspirin), one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory actions of benzoic and salicylic acids have been studied extensively, with research focusing on their binding to cyclooxygenase (COX) enzymes. nih.gov

The exploration of various substituted benzoic acids has been a continuous effort in medicinal chemistry to discover new therapeutic agents. For example, derivatives of benzoic acid have been investigated for their analgesic, anti-inflammatory, and antimicrobial activities. google.comijcrt.org This historical context of modifying the basic benzoic acid structure to achieve desired biological activities provides the foundation for the contemporary research on compounds like this compound. The introduction of substituents such as the acetamido and chloro groups is a modern extension of this long-standing scientific pursuit to create novel molecules with specific functions. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQIGFQXUBKVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323574 | |

| Record name | 2-acetamido-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5202-87-9 | |

| Record name | 5202-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetamido-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Acetamido 5 Chlorobenzoic Acid and Its Derivatives

Strategic Reaction Pathways and Optimization

The construction of 2-acetamido-5-chlorobenzoic acid involves the careful introduction of both the acetamido and chloro functionalities onto a benzoic acid backbone. The optimization of these reaction pathways is crucial for maximizing yield and minimizing the formation of unwanted byproducts.

Acylation Reactions for Acetamido Moiety Formation

The formation of the acetamido group is typically achieved through the acylation of an amino precursor, most commonly 2-amino-5-chlorobenzoic acid. guidechem.com This transformation is often carried out using reagents like chloroacetyl chloride. sciencemadness.org Research has shown that these reactions can be performed under both conventional heating and microwave irradiation, with the latter often providing better yields in shorter reaction times. sciencemadness.org For instance, the reaction of 2-amino-5-chlorobenzophenone (B30270) with chloroacetyl chloride in toluene (B28343) under microwave irradiation (360 W) for one minute afforded an 88% yield of the corresponding 2-(chloroacetamido)-5-chlorobenzophenone. sciencemadness.org

The choice of solvent and base can also play a significant role in the efficiency of the acylation. For example, the synthesis of 2-amino-5-chlorobenzophenone derivatives involved stirring equimolar amounts of 2-(chloroacetamido)-5-chlorobenzophenone and various aniline (B41778) derivatives in the presence of potassium carbonate in dimethylformamide (DMF). sciencemadness.org

Regioselective Chlorination Strategies

Achieving regioselective chlorination, specifically at the 5-position of the benzene (B151609) ring, is a critical step in the synthesis. One common starting material for this process is 2-aminobenzoic acid (anthranilic acid). A classic method involves treating anthranilic acid with sulfuryl chloride in absolute ether. prepchem.com The resulting intermediate is then hydrolyzed with hydrochloric acid to yield 2-amino-5-chlorobenzoic acid. prepchem.com This method, however, can sometimes lead to the formation of di-substituted byproducts like 3,5-dichloroanthranilic acid. prepchem.com

More modern and selective methods have been developed. For instance, the use of sodium hypochlorite (B82951) and glacial acetic acid as the chlorinating agent for methyl anthranilate has been reported to be highly efficient, with yields of the chlorinated product reaching 95%. google.com This reaction is typically carried out at low temperatures (below -5°C) in a mixed solvent system of an organic solvent and water. google.com Another approach involves the use of copper(II) chloride in ionic liquids, which allows for the direct and highly regioselective para-chlorination of unprotected anilines under mild conditions, avoiding the need for supplementary oxygen or gaseous HCl. nih.gov

| Starting Material | Chlorinating Agent | Solvent | Conditions | Product | Yield | Reference |

| Anthranilic acid | Sulfuryl chloride | Diethyl ether | Cooling, then 60-70°C with HCl | 2-Amino-5-chlorobenzoic acid | 50% | prepchem.com |

| Methyl anthranilate | Sodium hypochlorite, glacial acetic acid | Dichloromethane, water | -10 to -8°C | Methyl 2-amino-5-chlorobenzoate | 95% | google.com |

| 2-Methylaniline | Copper(II) chloride | Ionic liquid | Room temperature | 4-Chloro-2-methylaniline | ~90% | nih.gov |

Multi-step Synthesis Design and Efficiency

The development of continuous flow processes represents a significant advancement in multi-step synthesis, offering enhanced control, safety, and efficiency. nih.govrsc.org Automated multi-step synthesis in continuous flow has been successfully applied to the rapid production of compound libraries, demonstrating the potential for high-throughput synthesis of derivatives. rsc.org

Novel Catalytic Approaches in Preparation

The use of catalysts is revolutionizing the synthesis of complex organic molecules, including this compound and its derivatives. Transition metal catalysis, organocatalysis, and biocatalysis offer unique advantages in terms of selectivity, efficiency, and sustainability.

Transition Metal Catalysis in Functionalization

Transition metal catalysts, particularly those based on palladium and copper, are widely used for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation, which are essential steps in the synthesis of many derivatives. nih.govresearchgate.netdntb.gov.uanih.govuniurb.it Copper-catalyzed amination of chlorobenzoic acids, for example, provides an effective method for producing N-aryl anthranilic acid derivatives without the need for protecting the carboxylic acid group. nih.govresearchgate.net This chemo- and regioselective cross-coupling reaction can proceed with both electron-rich and electron-deficient aryl chlorides and anilines. nih.gov

Palladium-catalyzed reactions, such as the Suzuki and Stille cross-couplings, are also invaluable tools for the functionalization of the aromatic ring. nih.gov These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of derivatives for various applications.

| Catalyst System | Reaction Type | Substrates | Product | Yield | Reference |

| Cu/Cu₂O | C-N Cross-coupling | 2-Chlorobenzoic acid, Aniline derivatives | N-Aryl anthranilic acids | Up to 99% | nih.gov |

| PdCl₂(dppf) | Suzuki coupling | Boronic acid, (Z)-vinyl iodide | Diene ester | 70% | nih.gov |

| PdCl₂(PPh₃)₂ | Tsuji-Trost allylation | Bicyclic derivative, Allyl acetate | Allylated product | 71% | nih.gov |

Organocatalysis and Biocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgmdpi.comresearchgate.netnih.gov Bifunctional organocatalysts, containing both a (thio)urea and a tertiary amino group, have been shown to be effective in promoting various stereoselective reactions. beilstein-journals.org While direct applications to this compound are still emerging, the principles of organocatalysis offer promising avenues for the enantioselective synthesis of its chiral derivatives.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental friendliness. nih.govnih.govmdpi.comillinois.edu Lipases, for example, have been used for the enantioselective hydrolysis and acylation of various substrates, achieving high enantiomeric excess. nih.gov The application of biocatalysis in the synthesis of amides has also been demonstrated, with enzymes like McbA from Marinactinospora thermotolerans showing broad substrate acceptance for various carboxylic acids and amines. nih.gov This approach could potentially be adapted for the enzymatic synthesis of this compound, offering a green and efficient alternative to traditional chemical methods.

Industrial-Scale Synthesis Considerations and Process Chemistry

The industrial-scale synthesis of this compound primarily revolves around the efficient and cost-effective acetylation of its precursor, 2-amino-5-chlorobenzoic acid. The process is optimized for high yield, purity, and throughput while minimizing environmental impact and ensuring operational safety.

The common route for the large-scale production of this compound involves the N-acetylation of 2-amino-5-chlorobenzoic acid. Acetic anhydride (B1165640) is the most frequently employed acetylating agent in industrial settings due to its high reactivity and the relative ease of separation of the acetic acid byproduct. The reaction is typically carried out in a suitable solvent, and the choice of solvent is critical for reaction kinetics, product solubility, and ease of work-up.

In one established industrial method, the acetylation is performed in the presence of an acid catalyst, such as a catalytic amount of sulfuric acid, in acetic anhydride. google.com This approach facilitates the reaction, often leading to high conversion rates and yields. The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure the stability of the product. google.com

Alternatively, the acetylation can be conducted using acetic anhydride in pyridine (B92270). nih.gov Pyridine acts as both a solvent and a base, neutralizing the acetic acid formed during the reaction and driving the equilibrium towards the product. nih.gov While effective, the use of pyridine on an industrial scale requires robust solvent recovery systems due to its cost and environmental considerations.

The purification of the final product is a crucial step in the industrial process. After the reaction is complete, the crude this compound is typically isolated by precipitation. This is often achieved by adding the reaction mixture to water, which causes the product to crystallize. google.com The precipitate is then collected by filtration, washed to remove impurities such as unreacted starting materials and the acetylating agent, and dried. Recrystallization from a suitable solvent may be employed to achieve higher purity if required by the end-user specifications.

Process optimization is a continuous effort in the industrial manufacturing of this compound. This includes the development of continuous flow processes, which can offer advantages in terms of safety, consistency, and scalability compared to traditional batch processing. Real-time process analytical technology (PAT) may be integrated to monitor critical parameters and ensure consistent product quality.

Below are interactive data tables summarizing typical reaction parameters for the industrial-scale synthesis of this compound and its precursor.

Table 1: Industrial Acetylation of 2-Amino-5-chlorobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-chlorobenzoic acid | google.com |

| Reagent | Acetic anhydride | google.comnih.gov |

| Catalyst/Base | Sulfuric acid (catalytic) or Pyridine | google.comnih.gov |

| Solvent | Acetic anhydride or Pyridine | google.comnih.gov |

| Reaction Temperature | Controlled, often with initial cooling | google.comnih.gov |

| Work-up | Precipitation in water, filtration | google.com |

| Purification | Washing with water, drying | google.com |

Table 2: Example of Precursor Synthesis: Reduction of 5-Chloro-2-nitrobenzoic acid

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-2-nitrobenzoic acid | chemicalbook.com |

| Reagent | Hydrogen gas | chemicalbook.com |

| Catalyst | Raney Nickel | chemicalbook.com |

| Solvent | Ethanol | chemicalbook.com |

| Reaction Temperature | Room temperature | chemicalbook.com |

| Work-up | Filtration, evaporation of solvent | chemicalbook.com |

| Yield | High (e.g., 96%) | chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 2 Acetamido 5 Chlorobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzene (B151609) ring of 2-Acetamido-5-chlorobenzoic acid is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.com The outcome of these reactions is governed by the directing and activating or deactivating effects of the existing substituents.

The acetamido group (-NHCOCH₃) is an ortho, para-directing activator. uci.edu Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. libretexts.org Conversely, the chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating groups. uci.edu The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. uci.edu

When these competing effects are considered, the powerful activating and ortho, para-directing influence of the acetamido group typically dominates. However, the steric hindrance imposed by the adjacent carboxylic acid group can influence the regioselectivity of the substitution. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring.

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. youtube.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com

The interplay of these directing effects is crucial in predicting the products of EAS reactions on this compound.

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chloro group attached to the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. This is a characteristic feature of aryl halides. However, under forcing conditions, such as high temperatures and pressures, or in the presence of a strong nucleophile and a suitable catalyst, nucleophilic aromatic substitution (SNAr) can occur. masterorganicchemistry.com

The feasibility of SNAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carboxylic acid group is meta to the chlorine, and the acetamido group is ortho, which can influence the reaction's viability.

Hydrolysis and Amidation Reactions of the Acetamido Functional Group

The acetamido group (-NHCOCH₃) can undergo hydrolysis to yield 2-amino-5-chlorobenzoic acid. google.com This reaction is typically carried out under acidic or basic conditions. masterorganicchemistry.com

Acid-catalyzed hydrolysis: Involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.org

Base-catalyzed hydrolysis: Proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com

The acetamido group can also participate in transamidation reactions, where the acetyl group is transferred to another amine. organic-chemistry.org

Carboxylic Acid Functional Group Reactivity (e.g., Esterification, Amide Formation)

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes several important transformations.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water. libretexts.org

Amide Formation: The carboxylic acid can be activated to form an amide. nih.govresearchgate.net This typically involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), which then reacts with an amine. masterorganicchemistry.com Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ. lookchemmall.comresearchgate.net

The general mechanism for these nucleophilic acyl substitution reactions involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com

Kinetic and Thermodynamic Studies of Key Reactions

The rates and equilibrium positions of the reactions involving this compound are governed by kinetic and thermodynamic parameters.

Kinetic Studies: These investigations focus on the reaction rates and the factors that influence them, such as temperature, concentration, and catalysts. For instance, kinetic studies of esterification would reveal the order of the reaction with respect to the acid, alcohol, and catalyst concentrations, allowing for the determination of the rate constant.

Thermodynamic Studies: These studies provide information about the energy changes that occur during a reaction, indicating the position of equilibrium. nih.govresearchgate.net For example, the Gibbs free energy change (ΔG) for the hydrolysis of the acetamido group would indicate whether the reaction is spontaneous under a given set of conditions. Thermodynamic data for similar compounds, such as benzoic acid and its chloro-derivatives, can provide insights into the expected behavior of this compound. nih.govresearchgate.netjbiochemtech.com

Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of scientific databases and literature has revealed a lack of specific experimental data for the spectroscopic and crystallographic elucidation of this compound. While information is available for structurally related compounds, such as its methyl ester derivative (methyl 2-acetamido-5-chlorobenzoate) and its precursor (2-amino-5-chlorobenzoic acid), this data does not directly correspond to the target molecule and therefore cannot be used to fulfill the specific requirements of the requested article.

The precise structural and electronic environment of a molecule dictates its spectroscopic properties. The presence of a carboxylic acid group in this compound, as opposed to a methyl ester group, would lead to significant differences in its Nuclear Magnetic Resonance (NMR) and vibrational spectra. For instance, the chemical shift of the carboxyl proton in ¹H NMR and the carboxyl carbon in ¹³C NMR would be distinct. Similarly, the vibrational frequencies associated with the carboxylic acid's O-H and C=O bonds in Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy would differ from those of an ester.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within a molecule. Without experimental data for this compound, a detailed analysis of its specific proton-proton and proton-carbon correlations is not possible.

Therefore, to maintain scientific accuracy and adhere to the strict scope of the request, an article detailing the spectroscopic and crystallographic elucidation of this compound cannot be generated at this time. The necessary experimental data is not present in the surveyed public domain.

Spectroscopic and Crystallographic Elucidation of 2 Acetamido 5 Chlorobenzoic Acid Structure

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elemental composition of 2-acetamido-5-chlorobenzoic acid, as well as for the identification and quantification of process-related impurities. While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on the fragmentation rules for aromatic carboxylic acids and secondary amides.

Upon ionization, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (213.62 g/mol for C₉H₈ClNO₃). Key fragmentation pathways would likely involve:

Loss of the acetyl group: A characteristic fragmentation of N-acetylated compounds is the cleavage of the amide bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a significant fragment ion corresponding to 2-amino-5-chlorobenzoic acid.

Decarboxylation: The loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for benzoic acid derivatives.

Cleavage of the carboxylic acid group: Loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da) from the molecular ion is also anticipated. miamioh.edulibretexts.org

Loss of the chlorine atom: Fragmentation involving the cleavage of the carbon-chlorine bond may also be observed.

The precise fragmentation pattern and the relative abundance of the fragment ions provide a unique fingerprint for the molecule, confirming its identity.

For impurity profiling, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice. acs.org This technique allows for the separation of this compound from its impurities, which may include starting materials (e.g., 2-amino-5-chlorobenzoic acid), byproducts from the synthesis, or degradation products. The high sensitivity of mass spectrometry enables the detection of impurities at very low levels. acs.org By comparing the mass-to-charge ratio of the detected impurities with known potential byproducts, their identities can be determined. Tandem mass spectrometry (MS/MS) can further be employed to fragment the impurity ions, providing structural information for definitive identification. acs.org

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The crystallographic data for this compound are summarized in the table below. iucr.org

| Parameter | Value |

| Chemical Formula | C₉H₈ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.758(3) |

| b (Å) | 4.021(2) |

| c (Å) | 19.951(5) |

| β (°) | 94.62(2) |

| Volume (ų) | 940.2(5) |

| Z | 4 |

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. iucr.org The most prominent interaction is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. iucr.org This is a very common and stable motif in the crystal structures of carboxylic acids.

Specifically, the hydroxyl group of the carboxylic acid on one molecule acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid on a neighboring molecule, and vice versa. iucr.org These interactions create a characteristic R²₂(8) ring motif.

In addition to the carboxylic acid dimers, there is an intermolecular hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen of the acetamido group of an adjacent molecule. iucr.org This interaction links the dimers into chains along the crystallographic b-axis. iucr.org

These strong hydrogen bonding interactions are the primary forces governing the packing of the molecules in the crystal lattice, leading to a stable, three-dimensional supramolecular architecture.

The single-crystal X-ray diffraction study reveals the specific conformation of this compound in the solid state. The molecule is nearly planar, with a slight twist between the plane of the benzene (B151609) ring and the planes of the acetamido and carboxylic acid substituent groups. iucr.org

An important feature of the molecular conformation is the presence of an intramolecular hydrogen bond between the amide N-H group and the carbonyl oxygen of the carboxylic acid group. iucr.org This interaction contributes to the planarity of the molecule by forming a six-membered ring.

The acetamido group is in a trans conformation with respect to the C(2)-N bond. The bond lengths and angles within the molecule are within the expected ranges for similar organic compounds. iucr.org The detailed conformational parameters provided by the crystal structure are crucial for understanding the molecule's steric and electronic properties, which in turn influence its chemical reactivity and biological activity.

Computational Chemistry and Theoretical Analysis of 2 Acetamido 5 Chlorobenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure of 2-Acetamido-5-chlorobenzoic acid. These calculations provide optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for aromatic carboxylic acids. researchgate.netnih.gov Such studies on related molecules, like 2-amino-4-chlorobenzoic acid and 2-chloro-6-fluorobenzoic acid, have demonstrated the reliability of DFT in predicting molecular parameters that align well with experimental data. nih.govresearchgate.net

For this compound, these calculations would reveal how the substituent groups—the acetamido group at position 2 and the chlorine atom at position 5—influence the geometry and electron distribution of the benzoic acid core.

The frontier molecular orbitals, HOMO and LUMO, are critical in understanding a molecule's chemical reactivity and kinetic stability. scispace.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.comresearchgate.net

In molecules similar to this compound, the HOMO is typically distributed over the aromatic ring and the electron-donating acetamido group, while the LUMO is often localized on the electron-withdrawing carboxylic acid group and the aromatic ring. nih.govresearchgate.net The energy of these orbitals and their gap determines the molecule's propensity to engage in charge transfer interactions. nih.govnih.gov

Table 1: Representative Frontier Orbital Energies for Substituted Benzoic Acids This table presents typical values calculated for similar aromatic compounds using DFT methods, illustrating the expected range for this compound.

| Parameter | Representative Energy (eV) | Significance |

| HOMO Energy | -6.0 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Correlates with chemical reactivity and stability |

Data compiled from principles discussed in cited literature. nih.govscispace.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or reactants. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with a high electron density, such as around oxygen or nitrogen atoms, and are susceptible to electrophilic attack. researchgate.net Regions of positive potential (colored blue) indicate electron-deficient areas, like hydrogen atoms attached to heteroatoms, which are prone to nucleophilic attack. libretexts.orgresearchgate.net

For this compound, the MEP map would likely show strong negative potentials around the carbonyl oxygen of the carboxylic acid and acetamido groups. In contrast, the hydrogen atom of the carboxylic acid's hydroxyl group and the amide hydrogen would exhibit a strong positive potential. nih.gov

Tautomerism and Isomeric Energy Landscape Studies

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules with functional groups like amides and carboxylic acids. For this compound, potential tautomers could involve the amide-imidol equilibrium (–NH–C=O ⇌ –N=C–OH) and different rotational isomers (conformers) arising from the rotation around the C–N bond of the acetamido group and the C–C bond of the carboxylic acid group.

Theoretical calculations can be used to determine the relative energies of these different tautomers and conformers, thus mapping the isomeric energy landscape. By comparing the computed Gibbs free energies, the most stable isomer in the gas phase or in solution can be identified. For similar compounds, it has been shown that the amide tautomer is generally significantly more stable than the imidol form. Likewise, the orientation of the carboxylic acid and acetamido groups relative to the ring and each other dictates the most stable conformation, often stabilized by intramolecular hydrogen bonds.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule in an explicit solvent environment over time. nih.govrsc.org MD simulations can reveal the conformational flexibility of this compound, showing how the rotatable bonds of the acetamido and carboxylic acid groups move and interact with surrounding solvent molecules, such as water. mdpi.com

These simulations are crucial for understanding solvation effects, as they can model the specific hydrogen bonding patterns and other intermolecular interactions between the solute and solvent. jbiochemtech.com The results can provide insights into the molecule's solubility and how its conformation might change upon moving from a nonpolar to a polar environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. researchgate.net For a compound like this compound, QSAR studies would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a model that predicts its activity. nih.gov

Table 2: Common Descriptors Used in QSAR Modeling This table lists descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Class | Examples | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic and covalent interactions |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Defines size and shape, influencing receptor fit |

| Hydrophobic | LogP, Hydration Energy | Relates to membrane permeability and transport |

| Topological | Connectivity Indices | Encodes information about molecular branching and structure |

Information based on general QSAR modeling principles. researchgate.netnih.gov

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the chemical reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as Fukui functions, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For example, the analysis might predict whether an electrophilic substitution would preferentially occur at one of the available positions on the benzene (B151609) ring.

Furthermore, in silico models can be developed to predict a compound's potential to form reactive metabolites. nih.gov By simulating metabolic pathways (e.g., oxidation, hydrolysis), it is possible to identify potential reactive intermediates that could be formed in a biological system. This predictive capability is crucial for assessing the potential for covalent binding to macromolecules, a mechanism often associated with toxicity. nih.gov

Biological Activities and Molecular Mechanisms of 2 Acetamido 5 Chlorobenzoic Acid and Analogs

Enzyme Inhibition Studies and Target Identification

The therapeutic potential of many compounds stems from their ability to inhibit specific enzymes. For analogs of 2-acetamido-5-chlorobenzoic acid, research has pointed towards their interaction with enzymes involved in inflammation and cancer.

Kinetic Characterization of Enzyme Inhibition

Kinetic studies are crucial for understanding how a compound interacts with an enzyme, including its potency and mechanism of inhibition. For instance, a study on 5-acetamido-2-hydroxy benzoic acid derivatives, which are analogs of the subject compound, explored their potential as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting the cyclooxygenase-2 (COX-2) enzyme. nih.gov The aim of modifying these derivatives was to enhance their selectivity for COX-2, a key enzyme in the inflammatory pathway. nih.gov

In a different context, a related compound, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid), was identified as an inhibitor of the transmembrane protein 206 (TMEM206), a chloride ion channel that is activated by low pH. nih.gov This compound demonstrated an IC₅₀ of 9.55 µM for TMEM206 at a pH of 4.5. nih.gov

Another area of enzyme inhibition has been explored with 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones, which are analogs of a different class. These compounds were found to be potent nanomolar competitive inhibitors of both human O-GlcNAcase (OGA) and lysosomal hexosaminidases (HexA and HexB). nih.gov For example, one of the most effective inhibitors of human OGA in this series, 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone, exhibited a Ki of 27 nM. nih.gov

| Compound/Analog | Target Enzyme | Inhibition Data |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | Aims to increase selectivity over COX-2. nih.gov |

| CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) | TMEM206 | IC₅₀ = 9.55 µM (at pH 4.5). nih.gov |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | Human O-GlcNAcase (OGA) | Ki = 27 nM. nih.gov |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | Human Hexosaminidase B (hHexB) | Ki = 6.8 nM. nih.gov |

Investigation of Binding Sites and Modes

Understanding how a compound binds to its target enzyme is fundamental for structure-based drug design. For the 5-acetamido-2-hydroxy benzoic acid derivatives targeting COX-2, molecular docking studies were employed to analyze their binding affinity with both human and mouse COX-2 receptors. nih.gov Such in-silico analyses help in predicting the binding conformation and interactions with key amino acid residues within the enzyme's active site. nih.gov

Receptor Interaction Profiling and Ligand-Binding Dynamics

The biological effects of a compound can also be mediated through its interaction with cellular receptors. While specific receptor binding profiles for this compound are not detailed in the available literature, the study of its analogs provides some clues. For example, the investigation of 5-acetamido-2-hydroxy benzoic acid derivatives included computational predictions of their interaction with various receptor types, such as G-protein coupled receptors (GPCRs) and nuclear receptors. nih.govresearchgate.net

Modulatory Effects on Cellular Pathways and Signal Transduction

By interacting with enzymes and receptors, chemical compounds can modulate cellular pathways and signal transduction, leading to a variety of cellular responses. A close analog, 2-(Acetyloxy)-5-chlorobenzoic acid, has been described as a potent apoptotic agent. biosynth.com It is suggested to induce apoptosis by inhibiting DNA and/or protein synthesis and by inhibiting caspases, which are key enzymes in the apoptotic cascade. biosynth.com This compound is also being investigated for its potential in treating Alzheimer's disease due to its ability to inhibit tau phosphorylation. biosynth.com

Furthermore, another analog, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated strong cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC₅₀ of 5 µM at 48 hours. nih.gov This compound was found to induce apoptosis through caspase-mediated pathways and to inhibit cell proliferation and migration by downregulating the expression of proteins involved in the PI3K/AKT signaling pathway. nih.gov

The broader class of benzoic acid derivatives has been recognized for its potential to alleviate cancer through various molecular pathways. nih.gov

Investigation of Interactions with Biological Macromolecules (Proteins, Nucleic Acids)

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is a fundamental aspect of their mechanism of action. Small molecules can bind to nucleic acids through various modes, including intercalation between base pairs and groove binding. arrakistx.com While direct studies on the interaction of this compound with these macromolecules are not available, the principles of such interactions are well-established. For instance, aurintricarboxylic acid, a polyanionic aromatic compound, has been shown to inhibit nucleic acid-binding proteins. nih.gov The binding of small molecules to nucleic acids can be mediated by forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. rsc.org

Design and Evaluation of Biological Activity Assays (In Vitro and In Vivo)

A variety of in vitro and in vivo assays are employed to evaluate the biological activity of new chemical entities.

In Vitro Assays:

Antimicrobial Activity: The tube dilution method has been used to assess the antimicrobial activity of 2-chlorobenzoic acid derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

Antiviral Activity: For 4-substituted sulfonamidobenzoic acid derivatives, antiviral properties were evaluated in vitro using cytoprotection assays and viral yield reduction assays against Coxsackievirus B3. mdpi.com

Anticancer Activity: The cytotoxic effects of 2-amino-3-chlorobenzoic acid on breast cancer cell lines were determined using the MTT assay. nih.gov Apoptotic mechanisms were further explored through dual fluorescent staining, and cell migration and invasion assays. nih.gov

Enzyme Inhibition Assays: A fluorescence-polarization competition assay and a catalytic CO₂ hydration activity assay were used to determine the inhibitory constants (Ki) of acetazolamide-based analogs against Neisseria gonorrhoeae carbonic anhydrase. nih.gov

In Vivo Assays:

Anti-nociceptive Activity: The analgesic potential of 5-acetamido-2-hydroxy benzoic acid derivatives was investigated in vivo using the acetic acid-induced writhing test and the hot plate test in animal models. nih.govnih.gov One of the derivatives, at doses of 20 and 50 mg/kg, reduced painful activity by 74% and 75%, respectively. nih.gov

Anticonvulsant Activity: A series of novel chlorokojic acid derivatives were screened for their anticonvulsant activity in vivo using the subcutaneous pentylenetetrazole (scPTZ)-induced seizure test as part of the Antiepileptic Drug Development (ADD) Program. nih.gov

Medicinal Chemistry and Drug Discovery Applications of 2 Acetamido 5 Chlorobenzoic Acid Scaffolds

Design and Synthesis of Novel Therapeutic Agents

The inherent chemical reactivity of the 2-acetamido-5-chlorobenzoic acid scaffold makes it an attractive building block for synthesizing novel therapeutic agents. The carboxylic acid group can be readily converted into esters, amides, or other bioisosteres to enhance biological activity or improve drug-like properties. The acetamido group can be modified, and the aromatic ring can undergo further substitution, offering multiple avenues for structural diversification and optimization of biological activity.

Anti-inflammatory and Analgesic Drug Candidates

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects remains a significant challenge in medicinal chemistry. Derivatives of acetamido-benzoic acid have been explored as potential anti-inflammatory and analgesic agents. For instance, research into 5-acetamido-2-hydroxy benzoic acid derivatives has shown promise in this area. nih.gov The design strategy for these compounds often involves modifying the acetamido group to enhance selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is associated with a lower risk of gastrointestinal side effects. nih.gov

The synthesis of these derivatives typically involves classical acylation reactions using an anhydride (B1165640) or acyl chloride. nih.gov In-silico studies, such as molecular docking, have been instrumental in predicting the binding affinity of these derivatives to COX-2 receptors. nih.gov Furthermore, in-vivo studies using models like the acetic acid-induced writhing test and the hot plate test have been used to evaluate their anti-nociceptive activity. nih.gov For example, a derivative where the methyl of the acetamido group was replaced by a benzyl (B1604629) group showed a significant reduction in painful activity. bldpharm.com

Table 1: In-Vivo Anti-nociceptive Activity of a 5-acetamido-2-hydroxy benzoic acid derivative (PS3)

| Dose (mg/kg) | Reduction in Painful Activity (%) |

|---|---|

| 20 | 74 |

| 50 | 75 |

Data sourced from in-vivo studies using the writhing test induced by acetic acid. bldpharm.com

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzoic acid derivatives have been investigated for their potential antimicrobial properties. researchgate.net Studies on 2-chlorobenzoic acid derivatives have indicated that this scaffold can be a promising starting point for developing new antimicrobial compounds. nih.gov The research demonstrated that Schiff's bases of 2-chlorobenzoic acid were more potent antimicrobial agents than their ester counterparts. nih.gov

The antimicrobial activity of these derivatives has been evaluated against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungal strains like Candida albicans and Aspergillus niger. nih.gov One of the synthesized compounds from the 2-chlorobenzoic acid series showed potent antimicrobial activity, comparable to the standard drug norfloxacin (B1679917) against Escherichia coli. nih.gov The acetamido group at the 2-position of the benzoic acid ring, as seen in 5-acetamidoaurones, has been shown to be a key feature for enhanced antimicrobial activity and reduced cytotoxicity. mdpi.com

Table 2: Antimicrobial Activity of a Potent 2-Chlorobenzoic Acid Derivative (Compound 6)

| Microorganism | pMIC (µM/ml) |

|---|---|

| Aspergillus niger | 1.91 |

| Escherichia coli | 2.27 |

pMIC represents the negative logarithm of the minimum inhibitory concentration. Data sourced from a study on 2-chlorobenzoic acid derivatives. nih.gov

Selective Kinase Inhibitors (e.g., PAK4)

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. nih.gov Its overexpression has been implicated in the development and progression of several cancers, making it an attractive therapeutic target. nih.gov While there is a significant effort in the development of PAK4 inhibitors, specific examples derived directly from the this compound scaffold are not yet prominent in published literature.

However, the general structural motif of substituted benzoic acids is relevant to kinase inhibitor design. For example, 2-acetamido-6-chlorobenzoic acid has been utilized as a precursor for pyrazolopyrimidine derivatives that exhibit kinase inhibitory activity. This suggests that the this compound scaffold could serve as a valuable starting point for the design of novel and selective kinase inhibitors, including those targeting PAK4. The development of such inhibitors would likely involve computational modeling to predict binding to the ATP-binding pocket of the kinase, followed by chemical synthesis and in-vitro kinase inhibition assays.

Anxiolytic and Central Nervous System Modulators

The development of new anxiolytic agents with improved side-effect profiles is an ongoing area of research in medicinal chemistry. While some benzoic acid derivatives have been explored for their effects on the central nervous system (CNS), there is limited specific research on this compound derivatives as anxiolytic or CNS modulators.

The design of CNS-active drugs requires careful consideration of properties such as the ability to cross the blood-brain barrier. In-silico tools can be used to predict physicochemical properties like lipophilicity (logP), molecular weight, and the number of rotatable bonds, which are critical for CNS penetration. While direct studies on the anxiolytic potential of this compound derivatives are scarce, the structural scaffold holds potential for exploration in this therapeutic area. Future research could involve the synthesis of a library of derivatives and their screening in relevant in-vitro and in-vivo models of anxiety.

Disease-Modifying Antirheumatic Drugs (DMARDs)

Disease-modifying antirheumatic drugs (DMARDs) are a class of medications used to slow the progression of rheumatoid arthritis. The precursor to the title compound, 2-amino-5-chlorobenzoic acid, has been historically mentioned as a starting material in the preparation of DMARDs. This indicates that the broader chemical class to which this compound belongs has relevance in this therapeutic area.

The synthesis of potential DMARDs from this scaffold would likely involve the chemical modification of the carboxylic acid and acetamido groups to generate compounds that can modulate the underlying inflammatory and immunological processes of rheumatoid arthritis. However, recent and detailed research findings on specific this compound-based DMARDs, including their synthesis and biological activity data, are not widely available in the current literature, suggesting this may be an area ripe for further investigation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and optimization. These studies aim to understand how specific structural features of a molecule influence its biological activity and physicochemical properties.

For derivatives of acetamido-benzoic acid, SAR studies have provided valuable insights. For example, in the context of anti-inflammatory and analgesic agents, modifying the acetamido group has been shown to impact selectivity for COX-2. nih.gov Replacing the methyl of the acetamido group with larger substituents like phenyl or benzyl was explored to increase this selectivity. nih.gov Docking studies have further elucidated these relationships by showing how different substituents interact with the active site of the COX-2 enzyme. nih.gov

In the realm of antimicrobial agents, Quantitative Structure-Activity Relationship (QSAR) studies have been employed for 2-chlorobenzoic acid derivatives. nih.gov These studies revealed that the antimicrobial activities were governed by topological parameters, such as the second-order molecular connectivity indices. nih.gov Such models are valuable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent antimicrobial compounds. The strategic placement of the acetamido group has also been identified as a key determinant for enhancing antimicrobial efficacy while minimizing toxicity to human cells. mdpi.com

Prodrug Strategies and Drug Delivery Considerations

The development of a successful drug molecule extends beyond its intrinsic biological activity; its ability to reach the target site in the body in sufficient concentrations is equally critical. Prodrug strategies are a key approach to overcoming pharmacokinetic challenges such as poor solubility, limited permeability, and metabolic instability. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent.

While the this compound scaffold presents functional groups, namely the carboxylic acid and the acetamido group, that are amenable to chemical modification for prodrug synthesis, a review of current scientific literature and patent databases does not yield specific examples of prodrugs developed directly from this compound. The carboxylic acid moiety could, for instance, be esterified to enhance lipophilicity and improve membrane permeability. Similarly, the amide linkage offers another potential site for modification. However, at present, there are no detailed research findings or clinical trials reported that focus on the synthesis and evaluation of prodrugs based on the this compound core.

The precursor molecule, 2-amino-5-chlorobenzoic acid, serves as a starting material in the synthesis of various pharmaceuticals, which underscores the importance of this structural class in medicinal chemistry. smolecule.com For example, it is an intermediate in the production of certain drugs, highlighting the utility of the aminobenzoic acid core in building more complex therapeutic agents. smolecule.com

Applications in Materials Science and Industrial Chemistry

Polymer Synthesis and Functional Material Development

While 2-Acetamido-5-chlorobenzoic acid is not typically used as a direct monomer for polymerization, its derivatives are instrumental in the development of advanced polymers and functional materials. The growing demand for high-performance and versatile polymer materials necessitates the synthesis of new functional polymers and the modification of existing ones. nih.gov

One of the key routes through which this compound contributes to polymer science is via the synthesis of benzoxazine-based monomers. Benzoxazines are a class of thermosetting resins known for their excellent thermal stability, low water absorption, and superior mechanical properties. The synthesis of such monomers can involve intermediates derived from this compound. These monomers can then be polymerized to create polybenzoxazines, a type of high-performance polymer with applications in electronics, aerospace, and automotive industries where materials with high thermal and chemical resistance are required.

Furthermore, the development of functional materials often hinges on the precise control over the molecular architecture of polymers, a feat enabled by innovative synthetic methods. nih.gov The structural features of this compound, including its reactive carboxylic acid and acetamido groups, alongside the chloro substituent, allow for a variety of chemical modifications. These modifications can lead to the creation of specialty monomers that impart specific functionalities to the final polymer, such as flame retardancy, altered solubility, or enhanced adhesion.

Intermediate in Dye and Pigment Manufacturing

A significant industrial application of this compound is its role as a key intermediate in the manufacturing of dyes and pigments. chemimpex.commallakchemicals.comdynasty-chem.comwtchem.comwtchem.com More specifically, its deacetylated form, 2-amino-5-chlorobenzoic acid, is a crucial precursor in the synthesis of a variety of colorants. mallakchemicals.com

The synthesis of azo dyes, one of the largest and most important classes of industrial colorants, often begins with the diazotization of an aromatic amine, followed by a coupling reaction with another aromatic compound. unb.canih.govyoutube.com 2-Amino-5-chlorobenzoic acid serves as the aromatic amine in the production of certain azo dyes and pigments. The presence of the chloro and carboxylic acid groups on the benzene (B151609) ring can influence the final color, as well as properties like lightfastness, thermal stability, and solubility of the resulting dye or pigment.

These dyes and pigments find use in a wide array of applications, including the coloring of textiles, plastics, paints, and printing inks. The specific derivatives of this compound are used to produce a spectrum of colors, including reds, yellows, and oranges.

Table 1: Examples of Dye and Pigment Intermediates Derived from Related Structures

| Intermediate | Application |

|---|---|

| 2-Amino-5-chlorobenzoic acid | Precursor for azo dyes and pigments. mallakchemicals.com |

| 1-Phenyl-3-methyl-5-pyrazolone | Intermediate for yellow and red pigments. |

| 2-Naphthol | Coupling component for red and orange azo dyes. |

Role in Agrochemical Development (e.g., Herbicides, Pesticides)

Derivatives of this compound have been explored for their potential applications in the agrochemical sector, particularly in the development of herbicides and pesticides. chemimpex.comprecedenceresearch.com The core structure of this compound can be modified to produce a range of biologically active molecules.

One notable class of compounds synthesized from precursors related to this compound is the benzoxazinones. mdpi.comnih.gov These heterocyclic compounds have been shown to exhibit herbicidal properties. mdpi.comnih.gove3s-conferences.org For instance, research has demonstrated that certain substituted benzoxazinones can inhibit the growth of various weeds. mdpi.comnih.gov The mode of action of some of these derivatives involves the disruption of essential plant processes, leading to phytotoxicity in target weed species. mdpi.com

Furthermore, the structural features of this compound allow for its incorporation into more complex pesticide molecules. For example, it is a known metabolite of the pesticide Chlordimeform. chemicalbook.com The ongoing research in the field of agrochemicals focuses on developing new active ingredients with improved efficacy, selectivity, and environmental profiles. The versatility of this compound as a building block makes it a valuable starting material in the synthesis of novel agrochemical candidates. researchgate.netnih.govnih.gov

Table 2: Examples of Agrochemicals and Related Compounds

| Compound Class | Application/Activity |

|---|---|

| Benzoxazinones | Herbicidal activity against various weeds. mdpi.comnih.gove3s-conferences.org |

| 2-Picolinic acid derivatives | A class of synthetic auxin herbicides. nih.gov |

Utilization in Specialty Chemical Production

Beyond its applications in polymers, dyes, and agrochemicals, this compound serves as a versatile intermediate in the production of a wide range of specialty chemicals. chemimpex.com Its unique combination of functional groups makes it a valuable starting material for the synthesis of complex organic molecules with specific, high-value applications.

In the pharmaceutical industry, this compound and its derivatives are used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com While details of specific drugs are beyond the scope of this article, it is important to note that the structural framework provided by this compound is a component of various therapeutic agents. For instance, its derivative, 2-amino-5-chlorobenzoic acid, is used in the preparation of disease-modifying antirheumatic drugs (DMARDs) and to produce 6-chloro-3H-quinazolin-4-one. mallakchemicals.comchemicalbook.com

The production of quinazoline (B50416) derivatives is another area where this intermediate is utilized. google.com Quinazolines are a class of heterocyclic compounds with a broad spectrum of biological activities, making them important targets in medicinal chemistry and other fields. The synthesis of these compounds often relies on the availability of suitably substituted precursors like 2-amino-5-chlorobenzamide, which can be prepared from this compound. google.com

The broader field of fine and specialty chemicals also benefits from the availability of this compound. It is used in chemical research to develop novel compounds and to explore new synthetic methodologies. Its reactivity allows it to participate in a variety of chemical transformations, leading to the creation of new molecules with potentially valuable properties.

Environmental Fate and Biotransformation Studies of 2 Acetamido 5 Chlorobenzoic Acid

Microbial Degradation Pathways and Metabolite Identification

The microbial degradation of 2-Acetamido-5-chlorobenzoic acid is anticipated to proceed through the transformation of its core functional groups. While specific studies on this exact molecule are not extensively documented, the degradation pathways can be inferred from research on analogous compounds, particularly chlorobenzoic acids and compounds with acetamido groups.

The initial step in the microbial degradation of many aromatic compounds involves transformation of the substituent groups. The acetamido group (-NHCOCH₃) can undergo hydrolysis by amidase enzymes to yield 2-amino-5-chlorobenzoic acid and acetic acid. This initial deacetylation is a common Phase I biotransformation reaction. nih.gov Subsequently, the resulting 2-amino-5-chlorobenzoic acid, also known as 5-chloroanthranilic acid, becomes the substrate for further degradation.

The degradation of the chlorobenzoic acid moiety typically proceeds via dioxygenase-catalyzed reactions, which incorporate molecular oxygen into the aromatic ring, leading to ring cleavage. For chlorobenzoic acids, two primary pathways are recognized: the ortho-cleavage and meta-cleavage pathways. jbarbiomed.com In the case of 2-chlorobenzoic acid, studies on Aeromonas hydrophila have indicated that degradation proceeds via the ortho route, catalyzed by 1,2-dioxygenase activity. jbarbiomed.comjbarbiomed.comresearchgate.net This pathway involves the formation of chlorocatechols, which are then further metabolized. researchgate.net

The major pathway for many chlorinated aromatic compounds involves initial oxidation to form dihydrodiol intermediates, followed by dehydrogenation to dihydroxy compounds, and subsequent meta-cleavage of the aromatic ring. nih.gov For instance, the degradation of polychlorinated biphenyls often results in the formation of chlorobenzoic acids as metabolites. nih.govasm.org

Based on these established pathways for related compounds, the proposed microbial degradation of this compound likely involves the following key steps:

Deacetylation: Hydrolysis of the acetamido group to form 2-amino-5-chlorobenzoic acid.

Deamination and/or Dehalogenation: Subsequent enzymatic reactions may remove the amino group and the chlorine atom, although the order and specific mechanisms can vary between different microbial species.

Ring Cleavage: The aromatic ring is opened, typically via an ortho or meta cleavage pathway, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.

The identification of specific metabolites from the degradation of this compound would require dedicated experimental studies. However, based on the degradation of similar compounds, potential metabolites could include those listed in the table below.

| Potential Metabolite | Parent Compound/Group | Anticipated Formation Pathway |

|---|---|---|

| 2-Amino-5-chlorobenzoic acid | This compound | Hydrolysis of the acetamido group |

| Chlorocatechols | Chlorobenzoic acids | Dioxygenase-catalyzed hydroxylation of the aromatic ring |

| Aliphatic acids (e.g., muconic acid derivatives) | Aromatic ring | Ring cleavage (ortho or meta) |

Biodegradation Kinetics and Environmental Persistence

The rate at which this compound is degraded in the environment is a critical factor in determining its persistence. Biodegradation kinetics are influenced by various factors, including the concentration of the compound, the presence of suitable microbial populations, temperature, pH, and the availability of other nutrients. jbarbiomed.comjbarbiomed.com

Studies on related chlorobenzoic acids provide valuable insights into the potential biodegradation kinetics of this compound. For example, research on Aeromonas hydrophila demonstrated varying degradation rates for different chlorobenzoic acid isomers, with 2-chlorobenzoic acid being degraded at a rate of 41 µM/hr under specific laboratory conditions. jbarbiomed.comresearchgate.net In another study, Enterobacter aerogenes was shown to degrade 87% of an initial 3.5 mM concentration of 2-chlorobenzoic acid within 72 hours. researchgate.net

The persistence of a compound is often described by its half-life, which is the time required for its concentration to decrease by half. The half-life of a related compound, methyl 2-acetamido-5-chlorobenzoate, in a ready biodegradability test was estimated to be 3.55 days. epa.gov While this provides an indication, the half-life of this compound itself may differ due to the different chemical properties of the acid versus its methyl ester. For instance, the hydrolysis half-life of the herbicide 2,4-D is 39 days at pH 7, while its aerobic aquatic half-life is 15 days, highlighting the influence of environmental conditions on persistence. juniperpublishers.com

The following table summarizes kinetic data from studies on related chlorobenzoic acids, which can serve as a proxy for estimating the biodegradation potential of this compound.

| Compound | Microorganism | Degradation Rate/Percentage | Conditions | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoic acid | Aeromonas hydrophila | 41 µM/hr | 3 mM initial concentration, 25°C, pH 7 | jbarbiomed.comresearchgate.net |

| 3-Chlorobenzoic acid | Aeromonas hydrophila | 65 µM/hr | - | jbarbiomed.comresearchgate.net |

| 4-Chlorobenzoic acid | Aeromonas hydrophila | 5 µM/hr | - | jbarbiomed.comresearchgate.net |

| 3,4-Dichlorobenzoic acid | Aeromonas hydrophila | 15.5 µM/hr | - | jbarbiomed.comresearchgate.net |

| 2-Chlorobenzoic acid | Enterobacter aerogenes | 87% degradation in 72h | 3.5 mM initial concentration | researchgate.net |

Influence of Substituent Effects on Biotransformation

The structure of a chemical compound, particularly the nature and position of its substituents, plays a crucial role in its susceptibility to microbial degradation. In this compound, the acetamido and chloro groups significantly influence its biotransformation.

The position of the chlorine atom on the benzoic acid ring is a key determinant of biodegradability. Studies have shown that the position of halogen substituents governs the susceptibility of halogenated aromatic compounds to decomposition. asm.org For chlorobenzoic acids, the degradation rate can vary significantly depending on the location of the chlorine atom. As seen in the kinetic data, 3-chlorobenzoic acid is degraded faster by Aeromonas hydrophila than 2-chlorobenzoic acid, which in turn is degraded faster than 4-chlorobenzoic acid. jbarbiomed.comresearchgate.net The presence of a chlorine atom can also have a blocking effect, sterically or electronically hindering the enzymatic reactions necessary for degradation. asm.org

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 2-Acetamido-5-chlorobenzoic acid due to its high resolution, sensitivity, and reproducibility. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from impurities and related compounds.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this analysis. A typical method employs a C18 column as the stationary phase, which effectively retains the moderately nonpolar analyte. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) or formate (B1220265) buffer, to control the pH and improve peak shape. ekb.egpensoft.net For instance, a gradient elution method, where the proportion of the organic solvent is increased over time, can be effective for separating the target compound from impurities with different polarities. ekb.eg A related isomer, 2-Acetamido-6-chlorobenzoic acid, can be analyzed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ekb.egnih.gov This validation process assesses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. Correlation coefficients (r²) greater than 0.99 are typically required. nih.gov

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. Recoveries are generally expected to be within 95-105%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These values demonstrate the sensitivity of the method. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Zorbax SB-Aq, 250 mm x 4.6 mm, 5 µm) ekb.eg |

| Mobile Phase A | 0.1% Formic Acid in Water sielc.com |

| Mobile Phase B | Acetonitrile sielc.com |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min pensoft.netnih.gov |

| Detection | UV at 225-230 nm pensoft.netnih.gov |

| Column Temperature | 30 °C pensoft.net |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility. This typically involves converting the carboxylic acid and amide groups into less polar and more volatile esters and silyl (B83357) ethers, respectively. Methylation using agents like diazomethane (B1218177) or methyl chloroformate is a common derivatization strategy for chlorobenzoic acids. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column (e.g., a DB-5 column). researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for highly specific identification.

GC-MS is particularly valuable for:

Purity Assessment: It can detect and identify trace levels of volatile impurities that may be present from the synthesis process or as degradation products.

Trace Analysis: The high sensitivity of mass spectrometric detection, especially in selected ion monitoring (SIM) mode, allows for the quantification of the compound at very low concentrations, which is essential for environmental monitoring or metabolic studies. researchgate.net

Table 2: Typical GC-MS Analysis Workflow for this compound

| Step | Description |

|---|---|

| Sample Preparation | Extraction from the matrix (e.g., soil, water). researchgate.net |

| Derivatization | Conversion to a volatile derivative, for example, by methylation to form methyl 2-acetamido-5-chlorobenzoate. researchgate.net |

| GC Separation | Separation on a capillary column (e.g., DB-5MS) with a programmed temperature ramp. |

| Ionization | Electron Impact (EI) or Chemical Ionization (CI). researchgate.net |

| MS Detection | Scanning for full spectra to identify unknowns or Selected Ion Monitoring (SIM) for quantifying known compounds. |

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers an alternative and complementary approach to liquid chromatography for the analysis of charged species. It provides high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. nih.gov In CE, components of a sample are separated based on their differential migration rates in an electric field applied across a narrow-bore fused-silica capillary.

For the analysis of this compound, which is an acidic compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. The analysis is typically carried out in a buffer solution with a pH above the pKa of the benzoic acid group, ensuring the compound is in its anionic form. Borate or phosphate buffers are commonly used as the background electrolyte. nih.govnih.gov Detection is often achieved using on-column UV detection. nih.gov

To enhance separation selectivity and sensitivity, various strategies can be employed:

Micellar Electrokinetic Chromatography (MEKC): The addition of a surfactant to the buffer forms micelles, which act as a pseudo-stationary phase, allowing for the separation of both neutral and charged analytes.

Derivatization: Similar to other techniques, derivatization with a charged or UV-absorbing/fluorescent tag can improve electrophoretic mobility and detection limits. For example, derivatization with p-aminobenzoic acid has been used for other acidic compounds analyzed by CE. nih.govscite.ai

CE methods are particularly useful for analyzing complex mixtures and for chiral separations if a suitable chiral selector is added to the buffer. nih.gov

Spectrophotometric and Fluorometric Assays for Quantification

Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective means for the quantification of this compound, particularly in bulk form or simple formulations.

UV-Vis Spectrophotometry: This technique relies on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. A solution of the compound is placed in a spectrophotometer, and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The λmax for this compound would be determined by scanning its UV spectrum. This method is often used as a detection principle in HPLC (HPLC-UV). nih.gov

Fluorometry: Fluorometric assays are generally more sensitive and specific than spectrophotometric methods. They measure the fluorescence emitted by a compound after it has been excited by light of a specific wavelength. While the native fluorescence of this compound may be limited, the method's sensitivity can be greatly enhanced by derivatizing the compound with a highly fluorescent tag. This approach is suitable for trace-level quantification where high sensitivity is paramount.

Application as an Analytical Standard